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molecular formula C12H12N2O B8384299 1-[4-(1-Imidazolyl)-phenyl]-2-propanone

1-[4-(1-Imidazolyl)-phenyl]-2-propanone

Cat. No. B8384299
M. Wt: 200.24 g/mol
InChI Key: CKNRSJNGRMVWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607037

Procedure details

A 5.0 liter 3-neck flask fitted with a condenser, addition funnel, and mechanical stirrer is charged with a mixture of 218.4 g (0.954 mole) of 1-[4-(2-nitro-1-propenyl)phenyl-1H-imidazole, 449 g (8.04 mole) of iron powder (325 mesh), 6.4 g of FeCl3 6H2O, 350 ml of methanol and 760 ml of water. The mixture is heated to reflux with stirring and 450 ml of concentrated hydrochloric acid is added dropwise over a period of 2.5 hours. Refluxing is continued for two to three hours. The reaction mixture is cooled to room temperature, 1.9 liter of CH2Cl2 was added, and the mixture stirred rapidly for one hour. This is filtered, the inorganic solid is washed three times with 500 ml portions of CH2Cl2, and the layers separated. The CH2Cl2 layer is dried over MgSO4, then filtered through a bed of silica gel (600 g, 70-230 mesh), which is washed with 5 liters of CH2Cl2 and then with 13 liters of 10% methanol in methylene chloride. Evaporation of the solvent gave 126.7 g of a brown oil which crystallized on standing. The product is purified via the sodium bisulfate addition product to give a product having a mp of 71.5°-72.5° C.
[Compound]
Name
1-[
Quantity
218.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
reactant
Reaction Step One
Name
Quantity
449 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
1.9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]([CH3:17])=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[CH:8][CH:7]=1)([O-])=O.C[OH:19].O.Cl>[Fe].C(Cl)Cl>[N:12]1([C:9]2[CH:10]=[CH:11][C:6]([CH2:5][C:4](=[O:19])[CH3:17])=[CH:7][CH:8]=2)[CH:16]=[CH:15][N:14]=[CH:13]1

Inputs

Step One
Name
1-[
Quantity
218.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(=CC1=CC=C(C=C1)N1C=NC=C1)C
Name
FeCl3
Quantity
6.4 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Name
Quantity
760 mL
Type
reactant
Smiles
O
Name
Quantity
449 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.9 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5.0 liter 3-neck flask fitted with a condenser, addition funnel, and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
is continued for two to three hours
STIRRING
Type
STIRRING
Details
the mixture stirred rapidly for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
This is filtered
WASH
Type
WASH
Details
the inorganic solid is washed three times with 500 ml portions of CH2Cl2
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica gel (600 g, 70-230 mesh), which
WASH
Type
WASH
Details
is washed with 5 liters of CH2Cl2
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 126.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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